molecular formula C17H13BrN2O4 B267333 5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide

Número de catálogo B267333
Peso molecular: 389.2 g/mol
Clave InChI: CWQOTEVVHQPLIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, commonly known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BRD0705 belongs to the class of furan-2-carboxamide derivatives and has been shown to exhibit potent inhibitory activity against several protein targets, including bromodomain-containing proteins.

Mecanismo De Acción

BRD0705 exerts its biological effects by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, BRD0705 targets the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the transcriptional regulation of several genes involved in cell growth and survival. By inhibiting BET proteins, BRD0705 can alter the expression of several genes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
BRD0705 has been shown to exhibit potent inhibitory activity against several BET proteins, including BRD2, BRD3, and BRD4. Inhibition of these proteins has been shown to result in the downregulation of several genes involved in cancer cell growth and survival, including MYC, BCL2, and cyclin D1. In addition, BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BRD0705 is its potent inhibitory activity against BET proteins, which makes it a valuable tool for studying the role of these proteins in disease. However, one limitation of BRD0705 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the toxicity of BRD0705 in vivo has not been extensively studied, which limits its potential as a therapeutic agent.

Direcciones Futuras

Despite its limitations, BRD0705 has significant potential as a therapeutic agent for the treatment of cancer and other diseases. Future research should focus on improving the solubility and bioavailability of BRD0705, as well as studying its toxicity and pharmacokinetics in vivo. In addition, the development of more selective inhibitors of BET proteins could lead to the identification of new therapeutic targets for the treatment of cancer and other diseases.

Métodos De Síntesis

The synthesis of BRD0705 has been described in the literature by several research groups. The most common method involves the reaction of 5-bromo-2-furoic acid with 3-aminobenzoyl chloride, followed by the addition of 2-furylmethylamine and subsequent purification steps. The final product is obtained as a white solid with a purity of over 95%.

Aplicaciones Científicas De Investigación

BRD0705 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, BRD0705 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propiedades

Nombre del producto

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide

Fórmula molecular

C17H13BrN2O4

Peso molecular

389.2 g/mol

Nombre IUPAC

5-bromo-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H13BrN2O4/c18-15-7-6-14(24-15)17(22)20-12-4-1-3-11(9-12)16(21)19-10-13-5-2-8-23-13/h1-9H,10H2,(H,19,21)(H,20,22)

Clave InChI

CWQOTEVVHQPLIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)NCC3=CC=CO3

SMILES canónico

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)NCC3=CC=CO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.